molecular formula C9H8FN3OS B13684254 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13684254
M. Wt: 225.25 g/mol
InChI Key: UNJGUMUDZUDAJU-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-4-methoxyaniline with thiocarbonyl diimidazole (TCDI) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-methoxyphenyl)-2-methoxypyrimidine
  • 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid
  • 1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane

Uniqueness

Compared to similar compounds, 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-5-2-3-6(7(10)4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

UNJGUMUDZUDAJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)N)F

Origin of Product

United States

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